molecular formula C24H18N2O7 B3690596 4-methoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide

4-methoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B3690596
M. Wt: 446.4 g/mol
InChI Key: NDWHQMLCVFJIQF-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide” belongs to the class of 2H/4H-chromene compounds . These compounds are known for their versatile biological profiles, simple structure, and mild adverse effects .


Synthesis Analysis

The synthesis of similar chromene compounds has been achieved through various methods. For instance, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of similar chromene compounds shows that there is an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring. There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .


Chemical Reactions Analysis

The chemical reactions of similar chromene compounds have been studied. For example, a series of novel α-aminophosphonates derivatives were synthesized via Kabachnik–Fields reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar chromene compounds have been reported. For instance, the yield of one such compound was 0.292 g (56.3%), and its melting point was 268–270°C .

Mechanism of Action

The mechanism of action of similar chromene compounds is often related to their antimicrobial activity. The presence of coumarylthiazole moiety and hydroxyl in the quinoline group increased the inhibitory activity against microbial strains pathogens .

Safety and Hazards

While specific safety and hazard information for “4-methoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide” is not available, similar chromene compounds are known to have mild adverse effects . It’s important to avoid skin contact and inhalation of its powder or gas .

Future Directions

The future directions for the research and development of chromene compounds are promising. They are being studied for their potential therapeutic applications, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The scientific community is focusing on designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

Properties

IUPAC Name

4-methoxy-N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7/c1-31-21-10-7-15(12-19(21)26(29)30)23(27)25-16-8-9-17(22(13-16)32-2)18-11-14-5-3-4-6-20(14)33-24(18)28/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWHQMLCVFJIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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